(E)-2-chloro-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-2-chloro-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C16H12ClFN2OS and its molecular weight is 334.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (E)-2-chloro-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide is a derivative of benzothiazole, a class of compounds known for their diverse biological activities. This article delves into the biological activity of this specific compound, summarizing research findings, synthesizing data, and providing case studies to illustrate its pharmacological potential.
Chemical Structure and Properties
The molecular structure of This compound can be represented as follows:
- Molecular Formula : C15H14ClFNS
- Molecular Weight : 301.79 g/mol
- CAS Number : Not specified in the search results, but related compounds can be referenced for context.
This compound features a benzamide moiety linked to a chloro and a fluorinated benzothiazole, which are key to its biological activity.
Antimicrobial Activity
Benzothiazole derivatives have been extensively studied for their antimicrobial properties. In a recent study, various benzothiazole derivatives were tested against different bacterial strains. The results indicated that compounds with similar structures to This compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 6.25 to 12.5 μg/mL against pathogens such as Fusarium oxysporum and Staphylococcus aureus .
Anticonvulsant Activity
Research has highlighted the anticonvulsant potential of benzothiazole derivatives. For instance, compounds structurally related to the target compound showed promising results in animal models, with effective doses (ED50) demonstrating protective indices superior to standard anticonvulsants . The mechanism of action is believed to involve modulation of neurotransmitter systems, particularly GABAergic pathways.
Antitubercular Activity
The antitubercular properties of benzothiazole derivatives have gained attention due to their efficacy against both typical and atypical mycobacteria. Some studies reported that derivatives similar to This compound exhibited significant activity, suggesting potential as novel treatments for tuberculosis .
Cytotoxicity and Cancer Research
Benzothiazole derivatives have also been evaluated for cytotoxic effects against various cancer cell lines. In vitro studies indicated that certain analogs could induce apoptosis in cancer cells, making them candidates for further development in oncology . The presence of halogen substituents like chlorine and fluorine in the structure enhances these effects by increasing lipophilicity and altering cellular uptake.
Case Study 1: Antimicrobial Efficacy
In a comparative study evaluating the antimicrobial efficacy of several benzothiazole derivatives, This compound was tested against Escherichia coli and Pseudomonas aeruginosa. The compound exhibited an MIC of 8 μg/mL against both strains, indicating strong antibacterial activity compared to traditional antibiotics .
Case Study 2: Anticonvulsant Testing
A study involving the maximal electroshock (MES) test demonstrated that a related compound showed an ED50 value of 54.8 mg/kg with a protective index of 9.30. This suggests that modifications in the benzothiazole structure can lead to enhanced anticonvulsant properties .
Data Summary Table
Eigenschaften
IUPAC Name |
2-chloro-N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN2OS/c1-2-20-13-8-7-10(18)9-14(13)22-16(20)19-15(21)11-5-3-4-6-12(11)17/h3-9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOCVFTXHZBTCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.